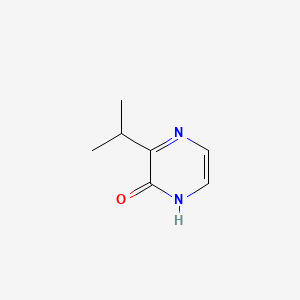

3-Isopropyl-(1H)-pyrazin-2-one

Description

Significance of Pyrazinone Core Structures in Chemical and Biological Domains

The 2(1H)-pyrazinone ring is a fundamental heterocyclic scaffold that is integral to a multitude of natural products and synthetically created molecules. rsc.orgrsc.org In the field of medicinal chemistry, this core structure is often referred to as a "privileged scaffold" due to its capacity to interact with a diverse array of biological targets. frontiersin.orgnih.gov The inherent properties of the pyrazinone framework, which can act as both a hydrogen bond donor and acceptor, afford it versatile binding capabilities with various therapeutic targets. frontiersin.org

The significance of pyrazinone derivatives is underscored by their broad spectrum of biological activities, which has made them a focal point in numerous drug discovery initiatives. rsc.orgmdpi.comscholarsresearchlibrary.com These activities span antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory properties. mdpi.comresearchgate.nettaylorandfrancis.comijrpc.com Nature provides many examples of pyrazinone-containing compounds, such as deoxyaspergillic acid, flavacol, phevalin, and arglecin (B1197012), which are isolated from microorganisms including Aspergillus and Streptomyces. rsc.org

The synthetic realm has also yielded pharmacologically important pyrazinones. A notable example is Favipiravir, an approved antiviral medication. rsc.orgmdpi.com Other synthetic derivatives have been developed as inhibitors for targets like HIV reverse transcriptase, the enzyme thrombin, and p38α mitogen-activated protein kinase. rsc.org Furthermore, the pyrazinone core is a crucial element in molecules designed to antagonize the corticotropin-releasing factor-1 (CRF1) receptor, which has implications for anxiety and depression-related disorders. rsc.org Beyond medicine, certain pyrazinone derivatives have found application in agriculture as fungicides that function by disrupting the process of tubulin polymerization. rsc.orgresearchgate.net The pyrazinone scaffold is also recognized for its role as a signaling molecule in bacteria, where it can regulate processes such as virulence and the formation of biofilms. acs.org

Table 1: Examples of Bioactive Compounds Containing the Pyrazinone Core

| Compound Name | Source/Type | Reported Biological Activity |

|---|---|---|

| Favipiravir | Synthetic | Antiviral (Influenza A & B) rsc.orgmdpi.com |

| BMS-764459 | Synthetic | CRF1 receptor antagonist rsc.org |

| Deoxyaspergillic acid | Natural (Aspergillus flavus) | Antibacterial rsc.org |

| Phevalin | Natural (Streptomyces sp.) | Antibacterial rsc.orgijrpc.com |

| Arglecin | Natural (Streptomyces sp.) | Antibacterial rsc.orgijrpc.com |

| Sorazinone B | Natural (Sorangium cellulosum) | Antibacterial (Gram-positive) mdpi.com |

| Hamacanthins | Natural (Marine Sponge) | Protein Kinase Inhibitors researchgate.net |

Overview of 3-Isopropyl-(1H)-pyrazin-2-one's Relevance in Contemporary Research

This compound, identified by the CAS number 25680-59-5, is a specific derivative within the broader pyrazinone chemical class. nih.gov Its principal significance in modern scientific inquiry lies in the domain of flavor chemistry, especially concerning its role in wine and various other food products. cornell.edu The compound exists in a tautomeric relationship with 3-isopropyl-2-hydroxypyrazine (IPHP) and is considered a non-volatile precursor. cornell.edu

Current research posits that this compound is a key intermediate in the natural synthesis of 3-isopropyl-2-methoxypyrazine (IPMP). cornell.edu IPMP is a highly potent aroma compound that imparts the characteristic "green" or "vegetative" aromatic notes, reminiscent of bell peppers, found in specific wine grape varieties like Sauvignon blanc and Cabernet Sauvignon. cornell.edu The proposed biosynthetic pathway involves the condensation of the amino acid valine (following amidation) with glyoxal (B1671930), which leads to the formation of this compound. cornell.eduoup.com This intermediate is subsequently methylated to yield the volatile and odorous IPMP. cornell.edu

Consequently, a thorough understanding of the formation and concentration of this compound is vital for managing the final aroma profiles of wine and other products. The concentration of this precursor may directly correlate with the ultimate levels of the impactful methoxypyrazines. cornell.edu While many pyrazinone derivatives are investigated for their direct pharmacological effects, the research focus for this compound is distinctly centered on its function as a precursor in biological pathways that generate important flavor and aroma compounds. cornell.eduoup.com

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀N₂O nih.gov |

| Molecular Weight | 138.17 g/mol nih.gov |

| IUPAC Name | 3-propan-2-yl-1H-pyrazin-2-one nih.gov |

| CAS Number | 25680-59-5 nih.gov |

| Tautomer | 3-isopropyl-2-hydroxypyrazine cornell.edu |

Historical Context of Pyrazinone Synthesis and Biological Discovery

The field of pyrazinone chemistry dates back to the beginning of the 20th century, with the first documented syntheses of 2(1H)-pyrazinones appearing in 1905. rsc.orgrsc.org These pioneering methods concentrated on constructing the heterocyclic ring system from acyclic building blocks, frequently utilizing α-amino acid derivatives. rsc.orgrsc.org Foundational synthetic strategies included the condensation of α-aminoamides with α-dicarbonyl compounds, a reaction that remains a cornerstone of pyrazinone chemistry. researchgate.netresearchgate.net

The biological importance of the pyrazinone core was first revealed through the isolation of natural products from microbial sources. rsc.orgmdpi.com Early examples like deoxyaspergillic acid, discovered in Aspergillus flavus, demonstrated the antibacterial potential of this class of molecules. rsc.org It was later understood that the biosynthesis of the pyrazinone core in nature often proceeds through the condensation of two amino acids, a process mediated by non-ribosomal peptide synthetase (NRPS) enzyme complexes. mdpi.comacs.org

The discovery of these bioactive natural pyrazinones catalyzed further research into the synthesis of a wide variety of derivatives to probe their structure-activity relationships. rsc.org This exploration led to the development of novel compounds with a range of therapeutic potentials, including antiviral, antifungal, and enzyme-inhibiting activities. rsc.orgresearchgate.netresearchgate.net This historical arc, from fundamental synthesis to the discovery of widespread biological function, has firmly established pyrazinones as a vital scaffold in the landscape of modern medicinal and bio-organic chemistry. rsc.orgtaylorandfrancis.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-yl-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5(2)6-7(10)9-4-3-8-6/h3-5H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZWQRZCJQHBJRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50180381 | |

| Record name | 3-Isopropyl-(1H)-pyrazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25680-59-5 | |

| Record name | 3-(1-Methylethyl)-2(1H)-pyrazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25680-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isopropyl-(1H)-pyrazin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025680595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Isopropyl-(1H)-pyrazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-isopropyl-(1H)-pyrazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 3 Isopropyl 1h Pyrazin 2 One and Its Analogues

Established Synthetic Routes to 3-Isopropyl-(1H)-pyrazin-2-one

The construction of the 2(1H)-pyrazinone ring system can be achieved through several established synthetic strategies. These routes often involve the formation of the heterocyclic ring from acyclic precursors.

One of the most direct and widely employed methods for the synthesis of 3-substituted-2(1H)-pyrazinones, including the isopropyl derivative, is the cyclocondensation of an α-amino amide with a 1,2-dicarbonyl compound. rsc.orgsemanticscholar.orgresearchgate.net For the synthesis of this compound, this would involve the reaction of valinamide (B3267577) (the amide of the amino acid valine) with glyoxal (B1671930).

The reaction proceeds through the initial formation of a Schiff base between the amino group of the α-amino amide and one of the carbonyl groups of the 1,2-dicarbonyl compound. Subsequent intramolecular cyclization and dehydration lead to the formation of the pyrazinone ring. The general mechanism for this reaction is depicted below:

General Scheme for Cyclocondensation:

Step 1: Nucleophilic attack of the primary amine of the α-amino amide on one of the carbonyl carbons of the 1,2-dicarbonyl compound.

Step 2: Dehydration to form an imine intermediate.

Step 3: Intramolecular attack of the amide nitrogen onto the second carbonyl carbon.

Step 4: Final dehydration to yield the 2(1H)-pyrazinone.

The regioselectivity of this reaction is a key consideration when unsymmetrical 1,2-dicarbonyls are used. However, in the case of synthesizing this compound from valinamide and glyoxal, the symmetry of glyoxal simplifies the outcome, leading to the desired 3-substituted product.

Interactive Data Table: Examples of Cyclocondensation for Pyrazinone Synthesis

| α-Amino Amide | 1,2-Dicarbonyl Compound | Resulting Pyrazinone | Reference |

| Valinamide | Glyoxal | This compound | rsc.org |

| Leucinamide | Glyoxal | 3-Isobutyl-(1H)-pyrazin-2-one | rsc.org |

| Alanine amide | Methylglyoxal | 3,5-Dimethyl-2(1H)-pyrazinone | rsc.org |

Multi-step synthesis provides an alternative and often more versatile approach to constructing the this compound scaffold, allowing for the introduction of various substituents. These methods can offer better control over the final product's structure compared to one-pot cyclocondensations.

A common multi-step strategy involves the initial synthesis of a dihydropyrazinone intermediate, followed by an oxidation step to yield the aromatic pyrazinone. For instance, an α-amino ketone can be condensed with an α-haloacetyl halide. The resulting ketoamide can then be treated with ammonia (B1221849) to facilitate cyclization to a dihydropyrazine (B8608421), which is subsequently oxidized to the pyrazinone. nih.gov

Another multi-step approach involves the modification of a pre-existing pyrazinone ring. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, can be applied to halogenated pyrazinones to introduce alkyl or other functional groups. researchgate.net A synthesis of this compound could be envisioned starting from a 3-halo-2(1H)-pyrazinone and an appropriate isopropyl-containing coupling partner.

While the direct synthesis of 2(1H)-pyrazinones from hydrazine (B178648) derivatives and α,β-unsaturated carbonyl compounds is less common, these precursors are crucial in the synthesis of related pyrazole (B372694) and pyrazoline heterocycles. rsc.org The principles of these reactions, which involve Michael addition followed by cyclocondensation, can be adapted in multi-step sequences for pyrazinone synthesis. For instance, an α,β-unsaturated carbonyl compound could be transformed into a 1,2-dicarbonyl compound, which can then undergo the cyclocondensation reaction with an α-amino amide as described in section 2.1.1.

Hydrazine derivatives are fundamental in the synthesis of pyrazoles, which are five-membered heterocyclic compounds. The reaction of a 1,3-dicarbonyl compound with hydrazine is a classic method for pyrazole formation. nih.gov Although structurally different from pyrazinones, the synthetic strategies employed in pyrazole chemistry can sometimes inspire novel routes to other nitrogen-containing heterocycles.

Advanced Synthetic Techniques

Recent advancements in synthetic organic chemistry have led to the development of more efficient, scalable, and environmentally friendly methods for the synthesis of pyrazinones.

The use of catalysts can significantly improve the efficiency and selectivity of pyrazinone synthesis. Both homogeneous and heterogeneous catalysts have been explored. For example, Lewis acids can catalyze the condensation of α-amino amides with 1,2-dicarbonyl compounds by activating the carbonyl groups towards nucleophilic attack. nih.gov

Transition metal catalysts, particularly palladium, are instrumental in the functionalization of the pyrazinone core through cross-coupling reactions. researchgate.netrsc.org This allows for the late-stage introduction of the isopropyl group onto a pre-formed pyrazinone ring, offering a modular approach to a variety of 3-alkyl-2(1H)-pyrazinones. Copper-catalyzed reactions have also been shown to be effective for the N-functionalization of pyrazole rings, a strategy that could potentially be adapted for pyrazinones. nih.gov

For the large-scale production of this compound, considerations such as process efficiency, safety, and cost-effectiveness are paramount. Modern synthetic techniques like continuous flow chemistry and high-throughput screening are being increasingly adopted to address these challenges.

Continuous Flow Reactors: Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and the potential for automation and process optimization. rsc.orgnih.govrsc.orgnih.govmit.edu The synthesis of pyrazole and pyrazoline derivatives has been successfully demonstrated in continuous flow systems. rsc.orgnih.govrsc.org These methodologies can be adapted for the industrial production of this compound, particularly for the key cyclocondensation step. A continuous flow setup could involve pumping solutions of valinamide and glyoxal through a heated reactor coil, potentially packed with a solid-supported catalyst, to achieve a continuous output of the desired product.

High-Throughput Screening (HTS): High-throughput screening is a powerful tool for the rapid optimization of reaction conditions. rsc.orgacs.orgacs.org By running a large number of experiments in parallel on a small scale, HTS allows for the efficient screening of various catalysts, solvents, temperatures, and reactant ratios to identify the optimal conditions for a given transformation. rsc.org In the context of synthesizing this compound, HTS could be employed to quickly determine the most effective catalyst and reaction parameters for the cyclocondensation reaction, leading to higher yields and purity, which is crucial for industrial-scale production. acs.orgacs.org

Interactive Data Table: Comparison of Synthetic Methodologies

| Methodology | Advantages | Disadvantages | Applicability to this compound |

| Cyclocondensation | Direct, one-pot synthesis. | Can have regioselectivity issues with unsymmetrical dicarbonyls. | Highly applicable using valinamide and glyoxal. |

| Multi-Step Synthesis | High versatility and control over substitution. | Longer reaction sequences, potentially lower overall yield. | Applicable for derivatization and complex analogues. |

| Catalytic Approaches | Increased efficiency, selectivity, and milder conditions. | Catalyst cost and removal can be a concern. | Promising for improving existing routes. |

| Continuous Flow | Enhanced safety, scalability, and automation. | Requires specialized equipment. | Ideal for industrial-scale production. |

| High-Throughput Screening | Rapid optimization of reaction conditions. | Requires robotic systems and analytical capabilities. | Useful for process development and optimization. |

Green Chemistry Approaches to Pyrazinone Synthesis

The development of environmentally benign synthetic methodologies is a cornerstone of modern organic chemistry. In the context of pyrazinone synthesis, green chemistry principles are being increasingly applied to reduce waste, minimize energy consumption, and utilize less hazardous materials. These approaches offer sustainable alternatives to traditional synthetic routes for obtaining the pyrazinone scaffold, a core component of many biologically active compounds.

Utilization of Sustainable Solvents (e.g., water, ionic liquids, solvent-free conditions)

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses often rely on volatile organic compounds (VOCs) which are typically toxic, flammable, and contribute to pollution. ijsr.net Green chemistry seeks to replace these with more sustainable alternatives.

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. ijsr.net Its use in organic synthesis can lead to improved reactivity and selectivity, simplified workup procedures, and the potential for catalyst recycling. ijsr.net While specific examples for this compound are not prevalent in the literature, the synthesis of related heterocyclic compounds has been successfully demonstrated in aqueous media. For instance, the synthesis of dihydroquinolines has been achieved with high yields in water under ultrasonic irradiation, completing in 1 hour with a 96% yield, a significant improvement over reactions in ethanol (B145695) or under silent conditions. mdpi.com

Ionic liquids (ILs) are salts that are liquid at or near room temperature and are considered green solvents due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds. chemijournal.comchemijournal.comijbsac.orgresearchgate.net These properties help in reducing air pollution and allow for easier product recovery and solvent recycling. researchgate.net ILs can act as both the solvent and the catalyst in various organic reactions, including multi-component reactions for the synthesis of heterocyclic scaffolds. chemijournal.com The "tunable" nature of ILs, where their properties can be adjusted by modifying the cation and anion, makes them highly versatile for specific synthetic applications. chemijournal.com

Solvent-free conditions represent the most environmentally friendly approach by completely eliminating the solvent from the reaction. ijsr.net These reactions are often facilitated by techniques such as microwave irradiation or mechanochemistry. Solvent-free synthesis of pyrano[2,3-c]pyrazoles, for example, has been achieved through a five-component reaction catalyzed by montmorillonite (B579905) K10 at 65–70 °C, resulting in high yields (81–91%). nih.gov Similarly, TiO2–SiO2 has been used as a catalyst for the solvent-free cyclocondensation reaction to produce spiroheterocycles in high yields and short reaction times. researchgate.net

Table 1: Comparison of Sustainable Solvents in Heterocyclic Synthesis

| Solvent/Condition | Key Advantages | Example Application (General Heterocycles) | Reference |

| Water | Abundant, non-toxic, non-flammable, can enhance reactivity. | Synthesis of dihydroquinolines under ultrasound. | mdpi.com |

| Ionic Liquids | Negligible vapor pressure, high thermal stability, tunable properties, recyclable. | Can serve as both solvent and catalyst in multicomponent reactions. | chemijournal.com |

| Solvent-Free | Eliminates solvent waste, can lead to shorter reaction times and higher efficiency. | Montmorillonite K10 catalyzed synthesis of pyrano[2,3-c]pyrazoles. | nih.gov |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. nih.govmdpi.com This is attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation. researchgate.net

Table 2: Microwave-Assisted Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones

| Reactants | Solvent | Power (W) | Time | Yield (%) | Reference |

| 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, primary amines | Various | 150 (max) | Varies | 21-85 | nih.govmonash.edu |

Ultrasonic Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides a green alternative to traditional synthetic methods. Ultrasonic irradiation enhances reaction rates and yields through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, leading to the formation of highly reactive species. nih.gov This technique is known for its operational simplicity, use of less energy, and often milder reaction conditions. nih.gov

Ultrasound has been effectively used in the synthesis of various heterocyclic compounds. For example, the synthesis of hydrazine carboxamides was achieved in a water-glycerol solvent system using ultrasonic irradiation, which was found to be much faster and more productive than conventional synthesis. nih.gov In the synthesis of pyrazoline derivatives, a combination of a deep eutectic solvent (DES) and ultrasonic irradiation led to significantly improved yields and shorter reaction times compared to thermal methods. The use of ultrasound in water for the synthesis of dihydroquinolines also demonstrated a dramatic reduction in reaction time and an increase in yield. mdpi.com

Table 3: Effect of Ultrasound on the Synthesis of Dihydroquinolines

| Condition | Solvent | Time | Yield (%) | Reference |

| Ultrasonic Irradiation | Water | 1 h | 96 | mdpi.com |

| Silent Conditions | Water | 4 h | 80 | mdpi.com |

| Ultrasonic Irradiation | Ethanol | 3 h | 75 | mdpi.com |

| Silent Conditions | Ethanol | 5 h | 55 | mdpi.com |

Multicomponent Reactions for Pyrazinone Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a complex product that incorporates most of the atoms of the starting materials. nih.govresearchgate.net This approach aligns with the principles of green chemistry by offering high atom economy, step economy, and operational simplicity, thereby reducing waste and energy consumption. nih.gov

The Ugi four-component reaction is a prominent MCR that has been utilized for the synthesis of diverse pyrazin-2(1H)-one chemotypes. researchgate.net This strategy allows for the rapid assembly of the pyrazinone framework from readily available starting materials. researchgate.net Another example is the Groebke-Blackburn-Bienaymé three-component reaction, which has been used to synthesize a library of imidazo[1,2-a]pyrazin-8-amines, a scaffold similar to adenine, in a single step under mild conditions. rug.nl The synthesis of pyrazolo[3,4-d]pyrimidin-4-ones has also been achieved via a practical three-component method under microwave irradiation. nih.govmonash.edu

Mechanochemical Synthesis (Ball Milling)

Mechanochemistry utilizes mechanical energy, typically through grinding or ball milling, to induce chemical reactions in the absence of a solvent. nih.gov This solvent-free approach is inherently green and can lead to faster reactions and different reactivity compared to solution-based methods. mdpi.com Ball milling has been successfully applied to the synthesis of various N-heterocycles. mdpi.com

An efficient and environmentally friendly method for the synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazine has been developed using mechanochemical ball milling. researchgate.net This one-pot, solvent-free protocol offers short reaction times, high efficiency, and a simple work-up procedure. researchgate.net The synthesis of difluorinated pyrazolones has also been achieved through a one-pot, two-step mechanochemical reaction. mdpi.com While specific applications to this compound are not detailed, the success in related pyrazole and pyrazolone (B3327878) systems suggests the potential of this technique for the synthesis of pyrazinone analogues.

Application of Specific Catalysts (e.g., Cerium(III) Chloride, TiO2-SiO2)

The use of efficient and recyclable catalysts is a key aspect of green chemistry. Catalysts can lower the activation energy of reactions, allowing them to proceed under milder conditions and with greater selectivity, thus reducing energy consumption and by-product formation.

Cerium(III) chloride (CeCl3) is a versatile Lewis acid catalyst used in various organic syntheses. samaterials.comwikipedia.org It is known to promote reactions such as the Luche reduction of α,β-unsaturated carbonyl compounds. wikipedia.org While its direct application in the synthesis of this compound is not widely reported, its catalytic activity in related reactions, such as the synthesis of hydrazones, suggests its potential utility in pyrazinone synthesis. mdpi.com

Titanium dioxide-silicon dioxide (TiO2-SiO2) nanocomposites have been employed as highly efficient and reusable catalysts in organic synthesis. researchgate.netresearchgate.net These solid acid catalysts are non-toxic and can be easily prepared. researchgate.net A TiO2–SiO2 nanocomposite has been shown to effectively catalyze the one-pot cyclocondensation reaction of isatins, cyclohexanones, and urea (B33335) under solvent-free conditions, affording the corresponding spiro products in high yields and short reaction times. researchgate.net The reusability of the catalyst adds to the sustainability of the process. researchgate.netresearchgate.net

Derivatization and Analogue Synthesis of this compound

The derivatization of the this compound core and the synthesis of its analogues are crucial for exploring structure-activity relationships and developing new chemical entities. These modifications can be broadly categorized into functional group transformations on the pyrazinone ring and the synthesis of more complex heterocyclic systems incorporating the pyrazinone motif.

Functional Group Transformations (Oxidation, Reduction, Substitution)

The pyrazinone ring is amenable to a variety of functional group transformations, allowing for the introduction of diverse substituents and the modulation of its electronic and steric properties.

Oxidation: While specific examples of the direct oxidation of this compound are not extensively documented in readily available literature, general methods for the oxidation of similar heterocyclic systems can be considered. Oxidation could potentially target the nitrogen atoms or the alkyl substituent, leading to N-oxides or hydroxylated derivatives, respectively.

Reduction: The reduction of the pyrazinone ring can lead to the corresponding piperazinone derivatives. For instance, the reduction of pyrazinones linked to a ribofuranose moiety has been shown to yield piperazin-2-one (B30754) nucleosides. semanticscholar.org This suggests that the double bonds within the pyrazinone ring of this compound could be selectively reduced to afford the corresponding saturated or partially saturated analogues.

Substitution: Substitution reactions are a powerful tool for modifying the pyrazinone core. Halogenation of the pyrazinone ring, for example, provides a handle for subsequent nucleophilic substitution or cross-coupling reactions. The synthesis of 3,5-dihalo-2(1H)-pyrazinones is a well-established method that allows for the sequential and selective introduction of various substituents. nih.govnih.gov For instance, the halogen at the 3-position is readily displaced by nucleophiles, enabling the introduction of a wide range of functional groups. This strategy has been employed in the synthesis of pyrazinone-based kinase inhibitors.

Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, can be utilized to introduce aryl, heteroaryl, and amino groups at specific positions on the pyrazinone ring, further expanding the chemical diversity of the resulting analogues.

| Transformation | Reagents and Conditions | Potential Product |

| Halogenation | Oxalyl halide in toluene (B28343) or o-dichlorobenzene | 3-Isopropyl-5-halo-(1H)-pyrazin-2-one |

| Nucleophilic Substitution | Amine, alcohol, or thiol nucleophiles with a halogenated pyrazinone precursor | 3-Isopropyl-5-substituted-(1H)-pyrazin-2-one |

| Palladium-catalyzed Cross-Coupling | Boronic acids (Suzuki) or amines (Buchwald-Hartwig) with a halogenated pyrazinone precursor and a palladium catalyst | 3-Isopropyl-5-aryl/amino-(1H)-pyrazin-2-one |

Synthesis of Pyrazinone-Containing Heterocyclic Systems

The pyrazinone scaffold can be used as a building block for the synthesis of more complex, fused heterocyclic systems. These annulated structures often exhibit unique biological properties.

1H-Pyrazolo[3,4-b]pyridines: The synthesis of pyrazolo[3,4-b]pyridines can be achieved through the condensation of aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.govsemanticscholar.org While a direct synthesis from this compound is not explicitly detailed, a plausible route could involve the conversion of the pyrazinone to a suitably functionalized aminopyrazole precursor.

2-(3-Alkoxy-1H-pyrazol-1-yl)azines: This class of compounds can be synthesized from hydrazine derivatives and appropriately substituted pyrazine (B50134) precursors.

Tetrahydropyrido[4,3-d]pyrimidine Derivatives: The synthesis of these complex heterocycles often involves multi-step sequences starting from substituted pyridine (B92270) or pyrimidine (B1678525) rings. A potential, though not explicitly documented, approach could involve the transformation of a 3-isopropyl-pyrazin-2-one derivative into a key piperidine (B6355638) or pyrimidine intermediate.

Imidazo[1,2-a]pyrazines: These fused heterocycles are commonly synthesized by the condensation of a 2-aminopyrazine (B29847) with an α-haloketone. researchgate.net 2-Amino-3-isopropylpyrazine, which could potentially be derived from this compound via amination of a corresponding halopyrazine, would be a key intermediate in this synthesis. A variety of substituents can be introduced on the imidazole (B134444) ring by varying the α-haloketone.

| Heterocyclic System | General Synthetic Strategy | Key Intermediate from Pyrazinone |

| Imidazo[1,2-a]pyrazines | Condensation of a 2-aminopyrazine with an α-haloketone | 2-Amino-3-isopropylpyrazine |

Oxazolo[3,4-a]pyrazine Derivatives: The synthesis of these systems can be achieved through various cyclization strategies, often starting from piperazine (B1678402) derivatives.

Pyrazolo[3,4-d]pyrimidin-4-amines: These compounds are typically synthesized from substituted pyrazole precursors, such as 5-amino-1H-pyrazole-4-carbonitriles, which undergo cyclization with various reagents. researchgate.net A synthetic route starting from this compound would necessitate its conversion into a functionalized pyrazole intermediate.

Biologically Inspired Analogues

The pyrazinone core is present in numerous natural products with diverse biological activities, inspiring the synthesis of analogues with potential therapeutic applications. For example, pyrazinone derivatives have been investigated as kinase inhibitors, antiviral agents, and antibacterial agents. ijrpc.com

The synthesis of biologically inspired analogues of this compound would involve the strategic incorporation of pharmacophoric features from known bioactive molecules onto the pyrazinone scaffold. This could include the introduction of specific alkyl, aryl, or heterocyclic substituents at various positions of the ring, guided by computational modeling and structure-activity relationship studies. The functional group transformations and heterocyclic system syntheses described above provide the chemical toolbox for creating such novel, biologically active compounds.

Advanced Analytical and Spectroscopic Characterization of 3 Isopropyl 1h Pyrazin 2 One and Its Metabolites/analogues

Chromatographic Techniques for Separation and Identification

The separation and identification of 3-isopropyl-(1H)-pyrazin-2-one and similar pyrazine (B50134) compounds are predominantly achieved through high-resolution gas chromatography coupled with mass spectrometry. These methods offer the sensitivity and selectivity required for analyzing complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas chromatography-mass spectrometry (GC-MS), particularly when used in tandem (MS/MS), is a cornerstone technique for the analysis of pyrazines. PubChem provides mass spectrometry data for this compound, indicating its amenability to this technique. nih.gov The use of tandem mass spectrometry enhances specificity and lowers detection limits, which is crucial for trace-level analysis in complex matrices. acs.org For instance, a headspace-solid phase microextraction (HS-SPME) method coupled with GC-MS/MS has been developed for the determination of pyrazines in perilla seed oils, demonstrating low detection limits and high precision. acs.org Similarly, GC-MS is the technique of choice for analyzing cadaveric volatile organic compounds, where the complexity of the sample matrix demands high resolving power. plos.org

Research on related pyrazine compounds further illustrates the power of GC-MS. A method for quantifying six pyrazine derivatives in e-cigarette liquids and aerosols was developed using GC-MS after a liquid-liquid extraction step to remove interferences. nih.gov Furthermore, an optimized approach using a double-step acid/alkali extraction followed by GC-MS/MS has been described for the analysis of 3-alkyl-2-methoxypyrazines in fragrant oils. researchgate.net

Multidimensional Gas Chromatography (GCxGC-TOF-MS)

For exceptionally complex samples where co-elution is a significant challenge, multidimensional gas chromatography (MDGC) or comprehensive two-dimensional gas chromatography (GCxGC) offers superior separation power. nih.govlabcompare.comchromatographyonline.comgerstelus.com This technique employs two columns with different stationary phases to resolve compounds that would otherwise overlap in a single-dimension separation. labcompare.comchromatographyonline.com When coupled with a time-of-flight mass spectrometer (TOF-MS), GCxGC provides high-speed data acquisition, which is essential for the fast-eluting peaks from the second dimension, and powerful deconvolution algorithms to identify individual components in complex mixtures. plos.orgamericanpharmaceuticalreview.com

GCxGC-TOF-MS has been successfully used to resolve interferences that co-eluted with 3-isopropyl-2-methoxypyrazine in the first dimension. researchgate.net This highlights the technique's ability to enhance peak capacity and provide more accurate identification and quantification. chromatographyonline.com The application of GCxGC-TOF-MS has been demonstrated in the analysis of methoxypyrazines in wine, where it enabled the resolution of the target analytes from the complex wine matrix. researchgate.net The combination of GCxGC with TOF-MS is particularly powerful for analyzing complex volatile profiles, such as those found in food and biological samples. plos.orgshimadzu.com

Advanced Sample Preparation and Extraction Methods

Effective sample preparation is critical for the successful analysis of this compound, as it is often present at low concentrations and within complex matrices. Various microextraction techniques have been developed to preconcentrate the analyte and remove interfering substances.

Headspace Solid-Phase Microextraction (HS-SPME)

Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and efficient technique for extracting volatile and semi-volatile compounds from a sample's headspace. nih.govcoresta.orgccspublishing.org.cn This method has been widely applied to the analysis of pyrazines in various matrices, including wine, yeast extract, and perilla seed oils. acs.orgnih.govresearchgate.net The choice of SPME fiber coating is crucial for optimal extraction efficiency. For pyrazine compounds, fibers such as Divinylbenzene/Carboxen/Polydimethylsiloxane (B3030410) (DVB/CAR/PDMS) have shown high extraction efficiency. nih.govcoresta.orgvt.edu

Optimization of HS-SPME parameters, including extraction time, temperature, and salting-out effects, is essential to maximize analyte recovery. nih.govcoresta.org For example, in the analysis of pyrazines in yeast extract, a DVB/CAR/PDMS fiber was selected after pre-optimization, and the extraction conditions were further refined using response surface methodology. nih.gov Similarly, a study on pyrazines in electronic cigarette liquids found that adding a saturated KCl solution enhanced the extraction efficiency. coresta.org The combination of HS-SPME with GC-MS or GC-MS/MS provides a powerful tool for the sensitive and selective analysis of pyrazines. acs.orgresearchgate.net

Table 1: HS-SPME Conditions for Pyrazine Analysis

| Matrix | Fiber Type | Extraction Temperature (°C) | Extraction Time (min) | Reference |

|---|---|---|---|---|

| Yeast Extract | 50/30 µm DVB/CAR/PDMS | Optimized via RSM | Optimized via RSM | nih.gov |

| E-liquids | DVB/CAR/PDMS | 50 | 20 | coresta.org |

| Cocoa Wort | 75 µm CAR/PDMS | 40 | 40 | ccspublishing.org.cn |

| Perilla Seed Oils | Not specified | Tested | Tested | acs.org |

| Cabernet Sauvignon Wine | Not specified | Not specified | Not specified | researchgate.net |

| Synthetic Wine | DVB/Carboxen™/PDMS | 50 | 30 | vt.edu |

Stir Bar Sorptive Extraction (SBSE)

Stir bar sorptive extraction (SBSE) is another solventless extraction technique that offers significantly higher extraction volumes and, consequently, greater sensitivity compared to SPME. nih.govelementlabsolutions.com SBSE utilizes a magnetic stir bar coated with a sorbent, typically polydimethylsiloxane (PDMS), which extracts analytes from a liquid sample during stirring. nih.govchromatographyonline.com This method is particularly effective for enriching organic compounds from aqueous matrices. nih.gov

SBSE has been successfully applied to the analysis of volatile compounds in various food and environmental samples. magtech.com.cnresearchgate.net For instance, it has been used to analyze human skin volatiles to study mosquito attraction, demonstrating its utility in complex biological matrices. nih.gov The technique can be used in both direct immersion and headspace modes. nih.gov After extraction, the analytes are typically thermally desorbed and analyzed by GC-MS. gcms.cz The high capacity of the sorbent phase in SBSE allows for the extraction of a larger amount of analyte, leading to lower detection limits. elementlabsolutions.com

Liquid-Liquid Microextraction (LLME) and Dispersive Liquid-Liquid Extraction (DLLE)

Liquid-liquid microextraction (LLME) and its variation, dispersive liquid-liquid extraction (DLLE), are miniaturized versions of traditional liquid-liquid extraction that use significantly smaller volumes of organic solvents. nih.govnih.gov In DLLE, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, creating a cloudy solution where the fine droplets of the extraction solvent provide a large surface area for efficient extraction. researchgate.netresearchgate.net This technique is known for its simplicity, speed, and high enrichment factors. researchgate.netmdpi.com

A simple liquid-liquid extraction method was developed to isolate pyrazines from e-cigarette liquids by using a toluene-acidified water extraction to remove interfering compounds like nicotine. nih.gov For the extraction of 2-pyrazoline (B94618) derivatives, a microextraction method based on the solidification of a floating organic drop was developed, where microliter volumes of 1-undecanol (B7770649) were used as the extraction solvent. nih.gov DLLME has been successfully applied to the extraction of a wide range of organic and inorganic analytes from various matrices. researchgate.netmdpi.com The choice of extraction and disperser solvents is critical for achieving high extraction efficiency. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-isopropyl-2-methoxypyrazine |

| 2,3,5-Trimethylpyrazine |

| 2,3,5,6-Tetramethylpyrazine |

| 2-Acetylpyrrole |

| 2-Acetylpyrazine |

| d5-2-ethylpyrazine |

| d7-quinoline |

| 2,5-dimethyl pyrazine |

| 2,3,5-trimethyl pyrazine |

| 2,3,5,6-tetramethyl pyrazine |

| 2-methyl-3-propylpyrazine |

| tetramethylpyrazine |

| 2,3-diethyl-5-methylpyrazine |

| 2,5-dimethylpyrazine |

| [2H6]-2-methyl-pyrazine |

| 3-isobutyl-2-methoxypyrazine |

| 3-sec-butyl-2-methoxypyrazine |

| 3-isobutyl-2(1H)-pyrazin-2-one |

| 3-isobutyl-2-hydroxypyrazine |

| 2[H2]-IBHP |

| 2-(2H3)methoxy-3-(2-methylpropyl)pyrazine |

| N,N-dibutyl formamide |

| decanoic acid |

| decanal |

| indole |

| fury hydroxymethyl ketone |

| 2-hydroxy-3-methyl-2-cyclopentenone |

| 1,2-cyclopentanedione |

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the isopropyl group and the pyrazinone ring. The methine proton of the isopropyl group would appear as a multiplet (septet), while the six equivalent methyl protons would appear as a doublet. The protons on the pyrazinone ring would appear as distinct signals in the aromatic region, with their coupling pattern revealing their relative positions. The N-H proton would likely appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum would show a unique signal for each carbon atom in a different chemical environment. The carbonyl carbon (C=O) of the pyrazinone ring would be the most downfield signal. The sp²-hybridized carbons of the pyrazinone ring would appear in the aromatic region, while the sp³-hybridized carbons of the isopropyl group would be found in the upfield aliphatic region.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Notes |

| Isopropyl-CH | ~3.0-3.5 (septet) | ~30-35 | Chemical shift influenced by the pyrazinone ring. |

| Isopropyl-CH₃ | ~1.2-1.4 (doublet) | ~20-25 | Two equivalent methyl groups. |

| Ring-H5 | ~7.0-7.5 (doublet) | ~125-135 | Chemical shifts for ring protons are indicative of the aromatic system. |

| Ring-H6 | ~6.8-7.3 (doublet) | ~120-130 | |

| N-H | Variable, broad | - | Chemical shift is concentration and solvent dependent. |

| C=O | - | ~155-165 | Carbonyl carbon is significantly deshielded. |

| C3 | - | ~150-160 | Carbon attached to the isopropyl group. |

| C5 | - | ~125-135 | |

| C6 | - | ~120-130 |

Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary. libretexts.org

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to definitively assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule. mdpi.com

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₇H₁₀N₂O), the calculated monoisotopic mass is 138.079313 Da. nih.govepa.gov HRMS can measure this mass with an error of less than 5 ppm, allowing for the unambiguous determination of the molecular formula. This is a critical step in the identification of unknown compounds.

In addition to providing the exact mass, HRMS can be used to study the fragmentation patterns of the molecule (MS/MS). The fragmentation of the molecular ion can provide valuable structural information. For this compound, expected fragmentation pathways would include the loss of the isopropyl group, loss of CO, and cleavage of the pyrazinone ring. Analysis of these fragments helps to piece together the structure of the parent molecule. The structural evidence for many pyrazinone analogues has been supported by HRMS data. beilstein-journals.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.orgvscht.cz The IR spectrum of this compound would be expected to show several characteristic absorption bands corresponding to its functional groups. While a specific spectrum for this compound is not available, the expected absorptions can be predicted based on known data for amides, alkenes, and aromatic systems. libretexts.orgnih.govcore.ac.uk

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (lactam) | Stretching | ~3200-3400 | Medium, broad |

| C-H (sp³ - isopropyl) | Stretching | ~2850-3000 | Medium to Strong |

| C-H (sp² - ring) | Stretching | ~3000-3100 | Medium |

| C=O (lactam) | Stretching | ~1650-1680 | Strong |

| C=N / C=C (ring) | Stretching | ~1550-1650 | Medium to Strong |

While the crystal structure of this compound itself has not been reported in the searched literature, X-ray diffraction has been successfully applied to determine the structures of numerous pyrazinone analogues and their complexes. researchgate.netrsc.orgevitachem.com For instance, the crystal structures of pyrazinone-based inhibitors bound to enzymes have provided crucial insights into their mechanism of action. researchgate.net Similarly, the structures of various substituted pyrazinones have been elucidated, confirming their molecular geometry and intermolecular interactions, such as hydrogen bonding and π–π stacking. mdpi.comrsc.org

If single crystals of this compound could be grown, X-ray diffraction analysis would reveal the planarity of the pyrazinone ring, the conformation of the isopropyl group relative to the ring, and the nature of the intermolecular hydrogen bonds formed by the N-H and C=O groups of the lactam functionality. Such data is invaluable for understanding the solid-state properties of the compound and for computational modeling studies. researchgate.netresearchgate.net

Quantification Methodologies for Trace Level Analysis

The accurate quantification of this compound and its related compounds at trace levels presents a significant analytical challenge, primarily due to their low concentrations in complex matrices such as food, beverages, and biological samples. nih.govacs.org The development of highly sensitive and selective analytical methods is crucial for understanding their occurrence, formation, and impact. researchgate.net Methodologies predominantly rely on the coupling of high-resolution chromatographic separation with sensitive mass spectrometric detection. researchgate.netrsc.org

Gas chromatography (GC) and liquid chromatography (LC) are the primary separation techniques employed. researchgate.netnih.gov Gas chromatography-mass spectrometry (GC-MS) is a widely applied technique for the characterization and quantification of volatile pyrazine derivatives. researchgate.netresearchgate.net For enhanced sensitivity and selectivity, particularly in complex matrices where interferences are common, tandem mass spectrometry (GC-MS/MS) is often the method of choice. acs.orgacs.org This technique allows for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), which significantly improves the signal-to-noise ratio and lowers detection limits by monitoring specific precursor-to-product ion transitions. acs.orgopenagrar.de

For less volatile or thermally labile pyrazinone metabolites, ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers a powerful alternative. nih.govresearchgate.net UPLC-MS/MS provides excellent sensitivity and is suitable for analyzing compounds in liquid samples, such as Baijiu or biological fluids, often with minimal sample preparation. nih.govnih.gov The optimization of MS parameters, including ionization mode (typically electrospray ionization - ESI), cone voltage, and collision energy, is critical for achieving the required sensitivity for trace-level quantification. rsc.orgnih.gov

Effective sample preparation is a critical prerequisite for reliable trace-level analysis. The goal is to isolate and concentrate the target analytes from the sample matrix while removing interfering substances. Several techniques have been developed for pyrazines and their analogues:

Solid-Phase Microextraction (SPME): Headspace SPME (HS-SPME) is a solvent-free technique commonly used for volatile and semi-volatile compounds in wine and juice. nih.gov A fiber coated with a specific stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace above the sample, where it adsorbs the analytes. nih.gov The fiber is then directly transferred to the GC injector for thermal desorption and analysis. This method has been successfully used to establish detection limits for 3-isopropyl-2-methoxypyrazine (IPMP) below 0.5 ng/L in juice and between 1-2 ng/L in wine. nih.gov

Liquid-Liquid Extraction (LLE): This classic technique involves extracting the analytes from a liquid sample into an immiscible organic solvent. A double-step acid/alkali LLE has been optimized for the analysis of methoxypyrazines in fragrant vegetable oils, achieving high recovery rates. nih.govacs.org

QuEChERS: An acronym for "Quick, Easy, Cheap, Effective, Rugged, and Safe," this method involves an extraction and cleanup step. A modified QuEChERS protocol has been developed for determining methoxypyrazines in wine, using toluene (B28343) for extraction in the presence of salts like anhydrous MgSO₄ and NaCl, followed by GC-MS analysis. researchgate.net

Stable isotope dilution analysis (SIDA) is considered the gold standard for accurate quantification. nih.gov This method involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., deuterated analogues like [²H₃]-IPMP) to the sample as an internal standard at the beginning of the sample preparation process. nih.gov Since the labeled standard has nearly identical chemical and physical properties to the native analyte, it can effectively compensate for analyte loss during extraction and for matrix effects during ionization, leading to high accuracy and precision. nih.gov

The following table summarizes validated quantification methods for pyrazine analogues, which are applicable for the analysis of this compound.

| Analyte | Analytical Technique | Sample Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |

| 3-Isopropyl-2-methoxypyrazine (IPMP) | GC-MS/MS | Fragrant Vegetable Oils | 0.2–0.4 µg/kg | Not Reported | 93.9–109.3 | nih.govacs.org |

| 3-Isopropyl-2-methoxypyrazine (IPMP) | HS-SPME-GC-MS | Juice | <0.5 ng/L | Not Reported | 99–102 | nih.gov |

| 3-Isopropyl-2-methoxypyrazine (IPMP) | HS-SPME-GC-MS | Wine | 1–2 ng/L | Not Reported | 99–102 | nih.gov |

| 3-Isopropyl-2-methoxypyrazine (IPMP) | QuEChERS-GC-MS | Wine | 4.2–7.1 ng/L | Not Reported | 71–87 | researchgate.net |

| 3-Isobutyl-2-hydroxypyrazine (IBHP) | GCxGC-TOF-MS | Not Specified | 25 pg/g | Not Reported | Not Reported | cornell.edu |

| 7-nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro- nih.govacs.orgoup.comtriazolo[4,3-a]pyrazine (NTTP) | LC-MS/MS | Sitagliptin Active Ingredient | 0.05-0.8 ng/mL | 0.098 ppm | Not Reported | dntb.gov.ua |

| Pyrazinamide | LC-MS/MS | Human Plasma | Not Reported | Not Reported | Not Reported | researchgate.net |

Biological Activities and Pharmacological Potential of 3 Isopropyl 1h Pyrazin 2 One Derivatives

Broad-Spectrum Antimicrobial Properties

Derivatives of pyrazin-2(1H)-one are known to be present in various antibiotics, such as echinomycin (B1671085) and levomycin, which are noted for their ability to inhibit the growth of gram-positive bacteria. ijrpc.com The antimicrobial spectrum of this class of compounds is broad, encompassing antibacterial and antifungal activities.

Antibacterial Activity (e.g., against Staphylococcus aureus, Streptomyces sp., Norcardia sp.)

Substituted pyrazin-2(1H)-one compounds isolated from microbial sources have demonstrated notable antibacterial effects. ijrpc.com For instance, phevalin, a derivative featuring a 6-benzyl-3-isopropyl substitution on the pyrazin-2(1H)-one core, has shown activity against methicillin-resistant Staphylococcus aureus. ijrpc.com Other related natural products, arglecin (B1197012) and argvalin, have been reported to be active against Streptomyces sp. ijrpc.com Furthermore, sorazinone, another pyrazinone derivative, has exhibited antibacterial action against Norcardia sp. ijrpc.com

In a study focused on novel triazolo[4,3-a]pyrazine derivatives, several compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. mdpi.com Specifically, compound 2e in this series demonstrated significant activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 32 μg/mL, which is comparable to the control antibiotic ampicillin. mdpi.com While these are not direct derivatives of 3-isopropyl-(1H)-pyrazin-2-one, they highlight the potential of the broader pyrazine (B50134) scaffold in developing new antibacterial agents.

| Compound/Derivative | Target Organism | Activity | Reference |

| Phevalin (6-benzyl-3-isopropyl-pyrazin-2(1H)-one) | Staphylococcus aureus (Methicillin-resistant) | Active | ijrpc.com |

| Arglecin | Streptomyces sp. | Active | ijrpc.com |

| Argvalin | Streptomyces sp. | Active | ijrpc.com |

| Sorazinone | Norcardia sp. | Active | ijrpc.com |

| Compound 2e (triazolo[4,3-a]pyrazine derivative) | Staphylococcus aureus | MIC: 32 μg/mL | mdpi.com |

Antifungal Activity (e.g., against Candida albicans, Aspergillus sp., Trichophyton mentagrophytes)

The antifungal potential of pyrazin-2(1H)-one derivatives has been explored against various human fungal pathogens. For example, 3,5-dichloro-pyrazin-2(1H)-one has been shown to possess fungicidal activity against Candida albicans. ijrpc.com Additionally, natural compounds such as 3,6-diisobutyl pyrazin-2(1H)-one and 3-isobutyl-6-(1-hydroxy-2-methylpropyl) pyrazin-2(1H)-one, which are structurally related to the 3-isopropyl derivative, have demonstrated antifungal activity against Aspergillus sp. ijrpc.com

A series of synthetic (E)-1-(5-isopropylpyrazin-2-yl)-3-(substituted phenyl)-prop-2-en-1-ones, which are chalcone (B49325) analogs containing the 3-isopropyl-pyrazin-2-one moiety, were evaluated for their antifungal properties. nih.govresearchgate.net Within this series, the nitro-substituted derivatives exhibited in vitro activity against Trichophyton mentagrophytes that was comparable to the standard antifungal drug fluconazole. nih.govresearchgate.net However, the compounds were generally inactive or only weakly active against other tested fungal strains. nih.gov The replacement of a propyl group with an isopropyl group on the pyrazine ring did not show a definitive impact on the antifungal activity against T. mentagrophytes. nih.govresearchgate.net

| Compound/Derivative | Target Organism | Activity | Reference |

| 3,5-Dichloro-pyrazin-2(1H)-one | Candida albicans | Fungicidal | ijrpc.com |

| 3,6-Diisobutyl pyrazin-2(1H)-one | Aspergillus sp. | Active | ijrpc.com |

| 3-Isobutyl-6-(1-hydroxy-2-methylpropyl) pyrazin-2(1H)-one | Aspergillus sp. | Active | ijrpc.com |

| Nitro-substituted (E)-1-(5-isopropylpyrazin-2-yl)-3-phenyl-prop-2-en-1-ones | Trichophyton mentagrophytes | Comparable to fluconazole | nih.govresearchgate.net |

Antitubercular Activity

Pyrazinamide is a well-known pyrazine derivative used as a first-line medication for the treatment of tuberculosis. taylorandfrancis.com This has spurred interest in the antimycobacterial potential of other pyrazine-containing compounds. Research into pyrazine analogs of chalcones has revealed their potential as antimycobacterial agents. nih.govresearchgate.net Specifically, some derivatives of (E)-1-(5-alkylpyrazin-2-yl)-3-(hydroxyphenyl)prop-2-en-1-ones and (E)-1-(5-alkylpyrazin-2-yl)-3-(nitrophenyl)prop-2-en-1-ones have shown promise, with the level of activity being influenced by the nature of the alkyl substitution on the pyrazine ring. nih.gov While specific data for the 3-isopropyl derivative against Mycobacterium tuberculosis is not detailed in the provided search results, the activity of related pyrazine chalcone analogs suggests this is a promising area for further investigation.

Antiviral and Anti-HIV Activities

The pyrazin-2(1H)-one scaffold is recognized for its potential antiviral activities. taylorandfrancis.com However, specific studies detailing the antiviral or anti-HIV activity of this compound or its direct derivatives are not available in the provided search results. Research in this area has more broadly focused on other classes of pyrazine and pyrimidine (B1678525) derivatives. For instance, a series of 2,4(1H,3H)-pyrimidinedione derivatives have been identified as potent inhibitors of HIV-1 and HIV-2, with one analog, 1-cyclopropylmethyl-5-isopropyl-6-(3,5-dimethylbenzoyl)-2,4(1H,3H)-pyrimidinedione, showing a particularly high therapeutic index. nih.gov This highlights the potential of incorporating an isopropyl group in heterocyclic structures to achieve antiviral effects, though direct evidence for this compound is lacking.

Anti-Inflammatory Effects

The anti-inflammatory potential of pyrazine derivatives has also been a subject of investigation. taylorandfrancis.com

Inhibition of Inflammatory Mediators (e.g., Interleukin 6)

A study on a series of heterocycloalkynylbenzimides designed as dual inhibitors of Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2) for anti-inflammatory purposes has provided some relevant findings. One of the most promising compounds from this research, 5n , which has a complex structure incorporating a 4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide moiety attached to an imidazo[1,2-a]pyrazin-3-ylethynyl group, was shown to dose-dependently inhibit the release of the pro-inflammatory cytokine Interleukin 6 (IL-6) induced by lipopolysaccharide (LPS) in vitro. acs.org This compound also demonstrated significant in vivo anti-inflammatory effects in a mouse model of acute lung injury. acs.org While this is a complex derivative, the presence of the isopropyl-substituted pyrazine-related core suggests that this chemical space may be fruitful for the discovery of new anti-inflammatory agents targeting cytokine pathways.

| Compound/Derivative | Effect | Model | Reference |

| Compound 5n (imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl...benzamide (B126) derivative) | Dose-dependent inhibition of LPS-induced Interleukin 6 (IL-6) release | In vitro | acs.org |

| Compound 5n (imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl...benzamide derivative) | Promising anti-inflammatory effects | In vivo (LPS-induced acute lung injury mouse model) | acs.org |

In Vivo Anti-inflammatory Efficacy Studies (e.g., Acute Lung Injury Models)

The anti-inflammatory potential of pyrazinone-related structures has been substantiated in preclinical in vivo models, particularly for acute lung injury (ALI). ALI is characterized by an uncontrolled inflammatory response in the lungs, and finding effective small molecule regulators is a key goal in medicinal chemistry. nih.gov

In a mouse model of lipopolysaccharide (LPS)-induced ALI, certain pyrimidine and benzamide derivatives have demonstrated significant protective effects. nih.govacs.org For instance, a novel pyrimidine derivative, identified as compound 32 in one study, was shown to reduce the severity of lung injury. nih.govnih.gov This was accompanied by a decrease in the levels of inflammatory factors and related protein expression. nih.govnih.gov Similarly, compound 9g, a nitro-azolo[1,5-a]pyrimidine, ameliorated anxiety-like behavior, inhibited the release of the pro-inflammatory cytokine IL-6, and limited neutrophil infiltration and pulmonary edema in an LPS-induced ALI mouse model. mdpi.com Histological analysis confirmed the protective activity of compound 9g, showing it prevented the migration of CD68+ macrophages and reduced hemorrhage. mdpi.com

Another study focused on an imidazo[1,2-a]pyrazin-3-ylethynyl benzamide derivative, compound 5n, which exhibited promising in vivo anti-inflammatory effects in an LPS-induced ALI mouse model. acs.org This highlights the potential of these scaffolds in developing treatments for ALI by mitigating the excessive inflammatory response. nih.govmdpi.com The pyridazinone core structure is another related scaffold that has been explored for developing novel anti-inflammatory drugs. mdpi.com

Anticancer and Antitumor Potential

The pyrazinone scaffold and its isosteres are recognized for their potential as anticancer agents, primarily through the inhibition of key enzymes involved in cell cycle regulation and proliferation. ijrpc.compsu.edu

A primary mechanism for the anticancer activity of pyrazinone derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that drive cell proliferation and survival. nih.gov

Cyclin-Dependent Kinases (CDKs): CDKs are a family of serine/threonine kinases that control the progression of the cell cycle. nih.gov Their dysregulation is a hallmark of cancer, making them attractive therapeutic targets. nih.govresearchgate.net Pyrazolo[1,5-a]pyrimidine derivatives have been designed as potent dual inhibitors of CDK2 and Tropomyosin receptor kinase A (TrkA). nih.govresearchgate.net For example, compounds 6t and 6s showed potent dual inhibitory activity against CDK2 and TrkA. nih.gov Other pyrazolo[3,4-b]pyridine derivatives, such as 9a and 14g, demonstrated good inhibitory activity against both CDK2 and CDK9. mdpi.com Fadraciclib (CYC065) is another notable inhibitor of CDK2 and CDK9. selleckchem.comcyclacel.com The development of selective CDK2 inhibitors remains a challenge due to the high structural similarity among CDK family members. thieme-connect.de

Discoidin Domain Receptors (DDR1/DDR2): DDR1 and DDR2 are receptor tyrosine kinases that are being explored as new targets for anti-inflammatory and anticancer therapies. A series of heterocycloalkynylbenzimides were designed to co-inhibit DDR1 and DDR2. acs.org One promising compound, 5n, which contains an imidazo[1,2-a]pyrazine (B1224502) moiety, potently inhibited both DDR1 and DDR2 kinases with IC50 values of 9.4 and 20.4 nM, respectively. acs.org

Other Kinases: Piperazine (B1678402) derivatives have been reported to inhibit a range of other kinases, including RET kinase. nih.gov The indazole core, structurally related to the pyrazinone scaffold, has also been widely used to develop inhibitors for various kinases, including pan-Pim kinases. nih.gov

The table below summarizes the inhibitory activities of selected pyrazinone-related derivatives against various kinases.

| Compound | Target Kinase(s) | IC50 / Kd | Source(s) |

| Compound 6t | CDK2 | 0.09 µM | nih.gov |

| Compound 6s | CDK2, TrkA | 0.23 µM, 0.45 µM | nih.gov |

| Compound 9a | CDK2, CDK9 | 1.630 µM, 0.262 µM | mdpi.com |

| Compound 14g | CDK2, CDK9 | 0.460 µM, 0.801 µM | mdpi.com |

| Compound 5n | DDR1, DDR2 | 9.4 nM, 20.4 nM (IC50) | acs.org |

| 7.9 nM, 8.0 nM (Kd) | acs.org | ||

| Fadraciclib (CYC065) | CDK2, CDK9 | 5 nM, 26 nM | selleckchem.com |

| Milciclib | CDK2, TrkA | 45 nM, 53 nM | selleck.co.jp |

The inhibition of kinases by this compound derivatives translates into significant effects on cancer cell growth and proliferation. These compounds can inhibit the proliferation of a wide range of cancer cells, often by inducing cell cycle arrest or apoptosis (programmed cell death). google.comgoogle.com

One study identified a new pyrazinone compound, MY-03-01, which effectively inhibited the survival of SKOV-3 ovarian cancer cells in a dose-dependent manner. nih.gov This compound was found to induce apoptosis by activating caspases through the mitochondrial pathway. nih.gov Furthermore, it demonstrated a synergistic effect when combined with the chemotherapy drug paclitaxel. nih.gov

Pyrazolo[1,5-a]pyrimidine derivatives have also shown broad-spectrum anticancer activity. nih.gov Compound 6n, for instance, displayed a mean growth inhibition of 43.9% across 56 different human cancer cell lines. nih.gov Similarly, pyrazolo[3,4-b]pyridine derivatives 9a and 14g were cytotoxic to Hela, MCF7, and HCT-116 cancer cell lines. mdpi.com These compounds were found to arrest the cell cycle and induce apoptosis, consistent with their CDK inhibition activity. mdpi.com The antiproliferative effects of these compounds are often selective for cancer cells, with less impact on normal, non-cancerous cells. researchgate.netmdpi.com

Other Reported Biological Activities

Beyond their anti-inflammatory and anticancer properties, derivatives of the pyrazinone and related heterocyclic scaffolds have been investigated for other therapeutic applications.

Several heterocyclic compounds, including those with structures related to pyrazinone, have shown promise as antiprotozoal agents. psu.eduderpharmachemica.com For example, substituted benzimidazole (B57391) derivatives have reported activity against various protozoa, including Giardia. derpharmachemica.com In vitro testing of novel mercaptobenzimidazole derivatives demonstrated activity against Paramecium caudatum and Vorticella campanula. derpharmachemica.com Other studies have explored the antiprotozoal activity of various natural and synthetic compounds against parasites like Leishmania infantum and Trypanosoma cruzi. nih.gov Thymoquinone (2-isopropyl-5-methyl-1,4-benzoquinone), which shares a substituted ring structure, has shown significant activity against Leishmania major. mdpi.com

The pyrazole (B372694) and pyrazoline scaffolds, which are structurally analogous to pyrazinones, have been explored for their potential antidepressant effects. nih.gov Studies using mouse models have shown that certain 1,3,5-trisubstituted-2-pyrazoline derivatives exhibit significant antidepressant-like effects in the forced swimming test, a standard behavioral assay for screening potential antidepressants. nih.gov These compounds were found to decrease immobility time without causing sedative effects. nih.gov Similarly, a series of 3,4-diphenyl-1H-pyrazole-1-propanamine derivatives were synthesized and tested, with one compound identified as a potential antidepressant with reduced side effects compared to the standard drug imipramine. nih.gov Pyrazine derivatives have also been investigated as adenosine (B11128) antagonists for the potential treatment of depression. google.com

Antidiabetic Applications

Based on a comprehensive review of available scientific literature, there is currently no specific research data detailing the antidiabetic applications of this compound derivatives. While the broader class of pyrazine-containing compounds has been investigated for various pharmacological effects, and other heterocyclic scaffolds have shown promise as antidiabetic agents, studies focusing explicitly on the antidiabetic potential of derivatives of this compound are not present in the reviewed sources. mdpi.comnih.govresearchgate.net

Enzyme Inhibition (e.g., Dihydroorotate Dehydrogenase (DHODH))

An extensive search of scientific databases and literature reveals no specific studies on the inhibition of the enzyme Dihydroorotate Dehydrogenase (DHODH) by this compound derivatives. Research into DHODH inhibitors has explored various heterocyclic structures, including pyrazole and pyrimidine derivatives. nih.govacs.orgnih.govmdpi.com For instance, studies on 2-(3-alkoxy-1H-pyrazol-1-yl)azines have identified potent DHODH inhibitors, and in one study, a branched isopropyl derivative of a pyrazole compound was synthesized and evaluated, though it was found to be less active than its cyclopropyl (B3062369) analogue. acs.org However, there is no direct evidence or published research to indicate that derivatives of the this compound scaffold have been synthesized or evaluated for their potential as DHODH inhibitors.

Mechanistic Investigations of 3 Isopropyl 1h Pyrazin 2 One and Its Analogues

Elucidation of Biological Mechanisms of Action

The biological activities of 3-Isopropyl-(1H)-pyrazin-2-one and its analogues are multifaceted, involving interactions with various molecular targets that lead to the modulation of enzymatic activities and cellular pathways.

Interaction with Specific Molecular Targets

While direct studies on the molecular targets of this compound are not extensively detailed in the available literature, research on analogous pyrazinone structures provides significant insights into their potential interactions. Pyrazinone derivatives have been identified as inhibitors of discoidin domain receptors 1 and 2 (DDR1 and DDR2), which are potential targets for anti-inflammatory drugs. acs.org Specifically, a complex derivative incorporating an isopropyl group and an imidazo[1,2-a]pyrazine (B1224502) moiety demonstrated potent dual inhibition of DDR1 and DDR2. acs.org This suggests that the pyrazinone scaffold, including the isopropyl-substituted variant, can fit into the ATP-binding site of these kinases. acs.org

Furthermore, pyrazine-based compounds have been developed as inhibitors of the TrkA receptor, a target for cancer and pain therapy. nih.gov The pyrazinone core is a novel pharmacophore for TrkA inhibition, and its derivatives have shown significant activity. nih.gov Additionally, related pyrazinone compounds have been investigated as antagonists for adenosine (B11128) A1 and A2A receptors, which are targets for conditions like Parkinson's disease. nih.gov The structural similarities suggest that this compound may also interact with such receptors. The pyrazinone ring is considered a privileged scaffold in medicinal chemistry due to its ability to interact with a variety of biological targets.

Modulation of Enzyme Activity and Receptor Interactions

The modulation of enzyme and receptor activity is a key aspect of the biological effects of pyrazinones. Analogues of this compound have demonstrated significant inhibitory effects on various enzymes. For instance, certain pyrazinone derivatives act as potent inhibitors of kinases like DDR1, DDR2, and TrkA. acs.orgnih.gov The binding affinity of one such dual adenosine A1 and A2A antagonist, ASP5854, for human A1 and A2A receptors was found to be 9.03 nM and 1.76 nM, respectively. nih.gov

In the context of biosynthesis, the tautomer 3-isopropyl-2-hydroxypyrazine is a substrate for O-methyltransferases (OMTs). researchgate.net Specifically, the enzyme VvOMT2 in grapevines shows higher catalytic activity for isopropyl hydroxypyrazine compared to isobutyl hydroxypyrazine, leading to the formation of 3-isopropyl-2-methoxypyrazine (IPMP), a compound known for its "green" aroma in wine. researchgate.net This enzymatic transformation highlights a direct interaction between a pyrazinone structure and an enzyme.

Cellular Pathway Modulation

Pyrazinones are recognized as important signaling molecules that can modulate various cellular pathways, including those involved in bacterial communication and virulence. semanticscholar.org They are known to be involved in quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. mdpi.com For example, pyrazinones can regulate biofilm formation and virulence factor expression in pathogenic bacteria. nih.gov

Some pyrazinone derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. One study on a novel pyrazinone compound, MY-03-01, found that it induced apoptosis in SKOV-3 ovarian cancer cells by activating caspase-3 and caspase-9 through the mitochondrial pathway. nih.gov This indicates that pyrazinone structures can interfere with fundamental cellular processes like cell survival and proliferation. The ability of pyrazinones to act as signaling molecules extends to their role as semiochemicals in nature, where they can function as pheromones or defense compounds. semanticscholar.org

Biosynthetic Pathways of Pyrazinones in Natural Systems

The natural production of this compound and related pyrazinones primarily occurs through two main biosynthetic routes: the condensation of amino acids and the action of nonribosomal peptide synthetases.

Amino Acid Condensation Routes (e.g., leucine, glyoxal)

A primary pathway for the formation of 3-alkyl-2(1H)-pyrazinones is the condensation reaction between an α-amino acid amide and a 1,2-dicarbonyl compound. For this compound, the precursor amino acid is valine. The corresponding valinamide (B3267577) condenses with a dicarbonyl compound like glyoxal (B1671930).

This reaction is hypothesized to be a key step in the biosynthesis of the related compound 3-isobutyl-2-methoxypyrazine (IBMP), where leucinamide (derived from leucine) condenses with glyoxal to form 3-isobutyl-2(1H)-pyrazin-2-one. cornell.edu This pathway has also been replicated in laboratory synthesis. The general mechanism involves the initial formation of a dihydropyrazine (B8608421) intermediate, which then undergoes spontaneous oxidation to the final pyrazinone.

Enzymatic Synthesis by Nonribosomal Peptide Synthetases (NRPSs)

A significant enzymatic route for pyrazinone biosynthesis in microorganisms involves nonribosomal peptide synthetases (NRPSs). semanticscholar.org These large, multidomain enzymes assemble amino acids into peptides without the use of ribosomes. In the context of pyrazinone formation, NRPSs typically condense two amino acid molecules.

The process often involves a two-module NRPS that activates and condenses two amino acids. The terminal reductase (R) domain of the NRPS then releases the dipeptide as a reactive aldehyde. This aldehyde can then undergo non-enzymatic cyclization to form the pyrazinone core. In some bacteria, a monomodular NRPS with a unique adenylation-thiolation-reductase (ATR) domain architecture can also produce pyrazinones. researchgate.net

Role of Dipeptide Aldehyde Intermediates